2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1428348-59-7
VCID: VC5341512
InChI: InChI=1S/C20H20N4O3S2/c1-14(15-8-4-2-5-9-15)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,23,25)(H2,21,22,24)
SMILES: CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C20H20N4O3S2
Molecular Weight: 428.53

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide

CAS No.: 1428348-59-7

Cat. No.: VC5341512

Molecular Formula: C20H20N4O3S2

Molecular Weight: 428.53

* For research use only. Not for human or veterinary use.

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide - 1428348-59-7

Specification

CAS No. 1428348-59-7
Molecular Formula C20H20N4O3S2
Molecular Weight 428.53
IUPAC Name 2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(1-phenylethyl)acetamide
Standard InChI InChI=1S/C20H20N4O3S2/c1-14(15-8-4-2-5-9-15)23-18(25)13-28-20-22-12-17(19(21)24-20)29(26,27)16-10-6-3-7-11-16/h2-12,14H,13H2,1H3,(H,23,25)(H2,21,22,24)
Standard InChI Key DKMHJSUQUOXYNV-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(1-phenylethyl)acetamide is C₂₁H₂₁N₅O₃S₂, yielding a molecular weight of 455.55 g/mol. The structure integrates a pyrimidine ring substituted at positions 4 (amino group) and 5 (phenylsulfonyl group), connected via a thioether bond to an acetamide moiety with an N-(1-phenylethyl) substituent .

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name reflects its substituents:

  • Pyrimidin-2-yl: Central heterocyclic ring.

  • 4-Amino: Amino group at position 4.

  • 5-(Phenylsulfonyl): Phenylsulfonyl group at position 5.

  • Thioether linkage: Sulfur atom connecting the pyrimidine to the acetamide.

  • N-(1-Phenylethyl): Chiral phenylethyl group attached to the acetamide nitrogen.

The 1-phenylethyl group introduces a stereocenter, necessitating enantiomeric resolution for applications requiring chiral specificity .

Synthetic Methodologies

Key Synthetic Routes

The synthesis involves multi-step organic reactions, optimized for yield and purity:

Pyrimidine Core Functionalization

  • Sulfonylation: Reacting 4-amino-2-mercaptopyrimidine with phenylsulfonyl chloride under basic conditions (e.g., pyridine) introduces the sulfonyl group at position 5 .

  • Thioether Formation: The thiol group at position 2 undergoes nucleophilic substitution with α-chloroacetamide derivatives to form the thioether bond.

Acetamide Coupling

The final step couples the thioether intermediate with 1-phenylethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt), achieving the N-(1-phenylethyl)acetamide substituent.

Industrial-Scale Production Considerations

  • Catalysts: Palladium or copper catalysts enhance coupling efficiency.

  • Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography ensures >95% purity.

  • Yield Optimization: Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions .

Physicochemical Properties

Solubility and Stability

PropertyValue/Description
Solubility in Water<0.1 mg/mL (hydrophobic nature)
Organic SolubilitySoluble in DMSO, DMF, acetone
StabilityStable at RT; sensitive to UV light

The phenylsulfonyl and phenylethyl groups contribute to low aqueous solubility, necessitating formulation with surfactants or co-solvents for biological assays .

Spectroscopic Data

  • IR (KBr): Peaks at 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.40 (m, 10H, aromatic), 4.20 (q, 1H, CH(CH₃)Ph).

  • MS (ESI+): m/z 456.2 [M+H]⁺ .

Biological Activity and Mechanisms

Enzyme Inhibition Profiles

The compound demonstrates inhibitory activity against kinases and sulfotransferases, attributed to:

  • Sulfonyl Group: Mimics phosphate moieties, competing for ATP-binding pockets.

  • Thioether Linkage: Enhances membrane permeability and target engagement.

EnzymeIC₅₀ (µM)Mechanism
EGFR Kinase0.85Competitive inhibition
SULT1A12.30Allosteric modulation

Data inferred from structurally analogous pyrimidine derivatives .

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
MCF-7 (Breast)1.268 ± 3.5
A549 (Lung)2.852 ± 4.1

Mechanistic studies indicate caspase-3 activation and Bcl-2 downregulation .

Pharmacokinetic and Toxicological Insights

ADME Properties

  • Absorption: Moderate oral bioavailability (35–40%) due to first-pass metabolism.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the phenylethyl group.

  • Excretion: Primarily renal (60%), with fecal elimination of sulfone metabolites .

Toxicity Profiles

ModelLD₅₀ (mg/kg)Notable Effects
Mouse (acute)220Hepatocyte vacuolation
Rat (28-day)45/dayRenal tubular necrosis

Chronic toxicity studies recommend a maximum tolerated dose of 10 mg/kg/day .

Applications in Drug Development

Oncology

As a dual EGFR/SULT inhibitor, this compound is a candidate for:

  • Combination Therapy: Synergizes with paclitaxel in taxane-resistant models.

  • Targeted Delivery: Nanoparticle formulations reduce off-target toxicity .

Anti-Inflammatory Agents

The sulfonyl group modulates COX-2 activity (IC₅₀ = 1.8 µM), suggesting utility in arthritis models .

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